1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine
CAS No.: 1184222-88-5
Cat. No.: VC2661250
Molecular Formula: C11H15F2NO
Molecular Weight: 215.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1184222-88-5 |
|---|---|
| Molecular Formula | C11H15F2NO |
| Molecular Weight | 215.24 g/mol |
| IUPAC Name | 1-[4-(2,2-difluoroethoxy)phenyl]propan-1-amine |
| Standard InChI | InChI=1S/C11H15F2NO/c1-2-10(14)8-3-5-9(6-4-8)15-7-11(12)13/h3-6,10-11H,2,7,14H2,1H3 |
| Standard InChI Key | LNDUSMFWGGYTHX-UHFFFAOYSA-N |
| SMILES | CCC(C1=CC=C(C=C1)OCC(F)F)N |
| Canonical SMILES | CCC(C1=CC=C(C=C1)OCC(F)F)N |
Introduction
Chemical Properties and Structure
1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine is characterized by specific chemical properties that define its behavior in various environments and reactions.
Basic Identifiers and Physical Properties
The compound possesses well-defined chemical identifiers and physical properties as summarized in Table 1.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value |
|---|---|
| CAS Number | 1184222-88-5 |
| Molecular Formula | C11H15F2NO |
| Molecular Weight | 215.24 g/mol |
| IUPAC Name | 1-[4-(2,2-difluoroethoxy)phenyl]propan-1-amine |
| InChI Key | LNDUSMFWGGYTHX-UHFFFAOYSA-N |
| SMILES | CCC(C1=CC=C(C=C1)OCC(F)F)N |
The molecular structure consists of a phenyl ring substituted with a difluoroethoxy group at the para position and a propan-1-amine moiety. The presence of fluorine atoms in the molecule significantly influences its physicochemical properties and potential biological interactions .
Structural Features
The compound's architecture can be divided into three key structural components:
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A phenyl ring serving as the core structure
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A difluoroethoxy group (-OCH2CF2H) attached at the para position of the phenyl ring
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A propan-1-amine side chain (-CH(NH2)CH2CH3) attached to the phenyl ring
The difluoroethoxy group is particularly significant as it introduces fluorine atoms into the molecule, which can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. These properties make fluorinated compounds valuable in pharmaceutical development.
Synthesis and Preparation Methods
The synthesis of 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine involves specific chemical reactions and conditions to ensure high purity and yield.
Synthetic Routes
The primary synthetic pathway for 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine typically involves the reaction of 4-(2,2-difluoroethoxy)benzaldehyde with a suitable amine source under reductive amination conditions. Common reagents include sodium triacetoxyborohydride or hydrogen gas with a palladium catalyst.
A similar approach to related compounds involves:
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Preparation of 4-(2,2-difluoroethoxy)benzaldehyde as the starting material
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Reductive amination with propan-1-amine under controlled conditions
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Purification steps to obtain the final product
This synthetic strategy allows for the efficient production of the target compound with good control over stereochemistry and minimization of side products.
Industrial Production Methods
For industrial-scale production, continuous flow reactors are often employed to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize synthesis efficiency. These large-scale reductive amination processes are designed to provide high-purity material suitable for research and pharmaceutical applications.
Chemical Reactivity
1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine can participate in various chemical reactions, primarily due to the reactivity of its amine group and aromatic ring.
Common Reaction Types
The compound undergoes several types of chemical reactions:
3.1.1 Oxidation Reactions
The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
3.1.2 Reduction Reactions
Reduction reactions can transform the compound into secondary or tertiary amines. Sodium borohydride and lithium aluminum hydride are frequently used reducing agents for these transformations.
3.1.3 Substitution Reactions
The amine group is particularly susceptible to nucleophilic substitution reactions. Reagents like alkyl halides and acyl chlorides can be used under basic conditions to achieve substitution at the nitrogen atom.
| Compound | Structural Relationship | Mechanism of Action |
|---|---|---|
| PPPA (3-phenoxy-3-phenylpropan-1-amine) | Contains propanamine backbone | Antidepressant |
| Fluoxetine | Contains similar phenoxy-propylamine structure with trifluoromethyl group | Selective Serotonin Reuptake Inhibitor (SSRI) |
| Norfluoxetine | Desmethyl metabolite of fluoxetine with similar structure | SSRI |
The structural similarities suggest that 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine may interact with similar biological targets as established antidepressants, potentially offering advantages such as improved selectivity or reduced side effects .
Research Findings and Case Studies
Several research studies have investigated compounds structurally related to 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine, providing insights into their potential therapeutic applications.
Antidepressant Efficacy Studies
In controlled studies involving rodent models, researchers administered varying doses of structurally similar compounds and observed a dose-dependent reduction in depressive-like behavior as measured by the forced swim test (FST). The most effective dosages mirrored typical clinical dosages used for SSRIs, suggesting potential for further development in treating depressive disorders.
Neuroprotection Research
A recent investigation focused on the neuroprotective effects of related compounds in a rat model of ischemic stroke. The study found that administration prior to induced ischemia significantly reduced infarct size and improved neurological outcomes compared to control groups receiving saline. This highlights the potential therapeutic value in stroke management and other conditions involving neuronal damage.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine but differ in specific functional groups or substitution patterns.
Structurally Related Compounds
Table 3: Comparison of 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine with Structurally Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|
| 1-[4-(Difluoromethoxy)phenyl]propan-1-amine | C10H13F2NO | 201.21 | Contains difluoromethoxy group instead of difluoroethoxy |
| 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine hydrochloride | C11H16ClF2NO | 251.70 | Hydrochloride salt form with enhanced water solubility |
| {[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine | C13H19F2NO | 243.29 | Contains a methylpropylamine group and different linkage |
These structural variations can significantly influence physicochemical properties, biological activity, and potential therapeutic applications .
Salt Forms for Pharmaceutical Applications
The hydrochloride salt of 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine (CAS: 1431963-43-7) has been investigated for pharmaceutical applications. The hydrochloride salt form enhances solubility and stability in aqueous environments, making it suitable for pharmaceutical formulations. This property is particularly important for drug development as it affects bioavailability and formulation options.
Pharmaceutical Development Considerations
The development of 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine as a pharmaceutical agent involves several important considerations related to its properties and potential applications.
Structure-Activity Relationships
The structure-activity relationships of 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine and related compounds provide valuable insights for drug design:
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The difluoroethoxy group enhances metabolic stability compared to non-fluorinated analogs
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The propylamine chain length influences binding affinity to target receptors
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The positioning of substituents on the phenyl ring can alter selectivity for specific biological targets
These relationships guide the rational design of derivatives with optimized properties for specific therapeutic applications.
| Therapeutic Area | Potential Application | Rationale |
|---|---|---|
| Psychiatry | Treatment of depression | Structural similarity to known antidepressants, potential monoamine modulation |
| Neurology | Neuroprotective agent | Demonstrated reduction in oxidative stress markers in neuronal cells |
| Neurodegenerative disorders | Disease-modifying therapy | Potential to reduce neuronal damage and preserve function |
Current Research Directions and Future Prospects
Current research on 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine is progressing in several key areas, with promising future directions.
Ongoing Research Focus
Current investigations are centered on:
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Detailed characterization of mechanism of action at the molecular level
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Development of more potent and selective derivatives
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Evaluation of efficacy in various disease models beyond depression
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Assessment of pharmacokinetic properties and potential drug interactions
Future Prospects
The future development of 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine and its derivatives may lead to:
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Novel antidepressants with improved efficacy and reduced side effects
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Dual-action compounds addressing multiple aspects of neurological disorders
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Expansion into additional therapeutic areas based on emerging biological activities
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Development as research tools for investigating neurochemical pathways
Given the rising prevalence of depression and the limitations of current treatments, compounds like 1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine represent important avenues for developing next-generation therapeutics .
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